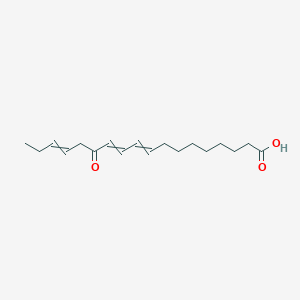

13-Oxooctadeca-9,11,15-trienoic acid

Description

Contextualizing Oxygenated Fatty Acids in Biological Systems

Oxygenated fatty acids, collectively known as oxylipins, are a diverse group of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). nih.govnih.gov In biological systems, these molecules are integral to a myriad of physiological and pathological processes. The formation of oxylipins can occur through enzymatic pathways, involving enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases, or via non-enzymatic auto-oxidation. nih.gov This enzymatic and non-enzymatic processing of PUFAs like linoleic acid and α-linolenic acid gives rise to a vast array of bioactive metabolites. nih.govtandfonline.com

These oxygenated metabolites play crucial roles in regulating inflammation, immune responses, and maintaining tissue homeostasis. nih.gov For instance, in plants, oxylipins are key components of defense mechanisms against pathogens and pests. tandfonline.com In mammals, they are involved in processes ranging from blood clotting and vasoconstriction to the resolution of inflammation. nih.gov The specific function of an oxylipin is determined by its unique chemical structure, including the length of the carbon chain, the number and position of double bonds, and the presence of functional groups like hydroxyl, hydroperoxy, or keto groups. The continuous generation and degradation of these molecules allow for precise control over cellular signaling pathways. nih.gov Under conditions of oxidative stress, an overproduction of reactive oxygen species can lead to increased lipid peroxidation, resulting in cellular damage and contributing to various diseases. wikipedia.org

Overview of 13-Oxooctadeca-9,11,15-trienoic Acid: Structural Class and Academic Significance

This compound (13-oxo-OTA) is a specific oxylipin belonging to the class of keto fatty acids. contaminantdb.ca It is a derivative of α-linolenic acid, an essential omega-3 fatty acid. researchgate.net The structure of 13-oxo-OTA is characterized by an 18-carbon backbone containing a keto group at the 13th carbon and three conjugated double bonds. The biosynthesis of this compound involves the enzymatic oxidation of its precursor, 13-hydroxyoctadecadienoic acid (13-HODE).

Academically, 13-oxo-OTA has garnered significant interest due to its diverse biological activities. It is recognized as a signaling molecule that can modulate various cellular processes. A key area of its academic significance lies in its role as an activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and glucose metabolism. researchgate.netnih.gov This interaction highlights its potential influence on metabolic health. The presence of 13-oxo-OTA has been identified in various natural sources, including tomatoes, mandarin oranges, and bitter gourd. researchgate.netnih.gov

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 148981-17-3 |

| Molecular Formula | C18H28O3 |

| Molecular Weight | 292.4 g/mol |

| Synonyms | 13-oxo-OTA, 13-Keto-9(Z),11(E),15(Z)-octadecatrienoic acid |

Research Landscape and Emerging Academic Perspectives

The research landscape surrounding this compound is expanding, with studies primarily focusing on its roles in metabolic regulation and cellular signaling. A significant portion of the research has been dedicated to understanding its interaction with PPARγ and the subsequent downstream effects on adipocyte differentiation and glucose uptake. researchgate.netnih.gov Studies have demonstrated that 13-oxo-OTA can induce the expression of PPARγ target genes in adipocytes, thereby promoting their differentiation and enhancing glucose metabolism. nih.gov

Emerging academic perspectives are exploring the broader implications of 13-oxo-OTA's bioactivity. Its anti-inflammatory properties are a subject of growing interest. Research has shown that related keto-octadecadienoic acids, such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), can suppress inflammatory responses in macrophages by inhibiting key signaling pathways like NF-κB and MAPK. mdpi.com While not the exact same molecule, these findings suggest a potential avenue of investigation for 13-oxo-OTA's role in inflammation. Furthermore, recent studies on 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) have indicated its potential to attenuate breast cancer cell stemness by down-regulating c-Myc, opening up new perspectives in cancer research. nih.gov

The following table summarizes key research findings related to this compound and structurally similar compounds.

| Compound | Research Focus | Key Findings |

| This compound (13-oxo-OTA) | Metabolic Regulation | Activates PPARγ, promotes adipocyte differentiation, and stimulates glucose uptake in adipocytes. researchgate.netnih.gov |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Anti-inflammatory Effects | Inhibits lipopolysaccharide (LPS)-induced nitric oxide production and pro-inflammatory cytokine expression in macrophages. mdpi.com |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-Oxo-ODE) | Cancer Research | Suppresses breast cancer stem cell formation and proliferation, potentially through the degradation of c-Myc. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

13-oxooctadeca-9,11,15-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMYUQILBYIYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)C=CC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705982 | |

| Record name | 13-Oxooctadeca-9,11,15-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148981-17-3 | |

| Record name | 13-Oxooctadeca-9,11,15-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of 13 Oxooctadeca 9,11,15 Trienoic Acid in Biological Systems

Identification in Plant Species

13-Oxooctadeca-9,11,15-trienoic acid is an oxidized fatty acid, part of a larger class of compounds known as oxylipins. nih.gov These molecules are formed from the oxidation of polyunsaturated fatty acids and are involved in a variety of signaling pathways in plants, particularly in response to stress and for defense. wikipedia.orgnumberanalytics.com The biosynthesis of oxylipins like this compound often begins with the release of fatty acids from plant cell membranes. aocs.org

Detection in Calendula arvensis and Related Genera Extracts

Analysis of lipophilic extracts from the plant Calendula arvensis has led to the tentative identification of this compound. nih.gov In a study utilizing high-resolution mass spectrometry, an unsaturated keto fatty acid with a deprotonated molecular ion at an m/z of 291.1968 was detected and proposed to be 13-oxo-octadeca-9,11,15-trieonic acid. nih.gov This identification was part of a broader analysis of the chemical composition of n-hexane extracts from different organs of the plant, which also revealed the presence of other oxylipins. nih.gov

Presence in Edible Plant Sources, such as Tomato, Mandarin Orange, and Bitter Gourd

The presence of this compound has been confirmed in several common edible plants. Research has identified this linolenic acid derivative in the extracts of tomato (Solanum lycopersicum), Mandarin orange (Citrus reticulata), and bitter gourd (Momordica charantia). nih.govresearchgate.net Further studies on tomatoes have shown that this compound, along with related oxo-octadecadienoic acids (oxo-ODAs), is primarily located in the peel of the fruit. nih.gov The amount of these oxylipins was also observed to increase after the homogenization of the tomato fruit. nih.gov The stability of various isomers of 9- and 13-oxo-ODAs has also been noted in different tomato samples. nih.gov

| Plant Species | Scientific Name | Reference |

|---|---|---|

| Field Marigold | Calendula arvensis | nih.gov |

| Tomato | Solanum lycopersicum | nih.govresearchgate.net |

| Mandarin Orange | Citrus reticulata | nih.govresearchgate.net |

| Bitter Gourd | Momordica charantia | nih.govresearchgate.net |

Context of Related Oxylipin Presence in Other Plant Systems

This compound belongs to the broad family of oxylipins, which are widespread in the plant kingdom. wikipedia.org These compounds are key signaling molecules involved in regulating plant growth, development, and defense mechanisms against pathogens and pests. numberanalytics.comannualreviews.org Oxylipins are formed through either enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids. numberanalytics.com The best-characterized oxylipins include jasmonic acid and its precursor, 12-oxo-phytodienoic acid (OPDA), which accumulate in response to wounding and pathogen infection. nih.gov The biosynthesis pathways for these compounds are complex, involving enzymes such as lipoxygenases (LOX), allene (B1206475) oxide synthase, and allene oxide cyclase. aocs.orgnih.gov The presence of this compound in various plants is consistent with the ubiquitous nature of these oxylipin pathways.

| Oxylipin | Precursor Fatty Acid | General Function in Plants | Reference |

|---|---|---|---|

| Jasmonic acid | α-Linolenic acid | Stress response, defense, development | nih.gov |

| 12-oxo-phytodienoic acid (OPDA) | α-Linolenic acid | Precursor to jasmonic acid, signaling | nih.gov |

| 9-hydroxy-octadecatrienoic acid | α-Linolenic acid | Signaling, defense | researchgate.net |

| 13-hydroxy-octadecadienoic acid | Linoleic acid | Signaling, defense | nih.gov |

| 9-Oxo-octadecadienoic acid | Linoleic acid | Signaling | nih.gov |

Potential Biosynthesis and Presence in Microorganisms

Association with Endophytic Fungi and Metabolite Profiles

Endophytic fungi, which reside within the tissues of living plants without causing disease, are known for their ability to produce a wide array of secondary metabolites. nih.gov These metabolites can be similar to those produced by the host plant, a phenomenon thought to arise from co-evolution or genetic transfer. nih.gov The metabolic profiles of endophytic fungi are diverse and include compounds such as phenols, terpenoids, alkaloids, and fatty acids. nih.govnih.gov

While direct evidence for the synthesis of this compound by endophytic fungi is not yet established, their capacity to produce a variety of fatty acids is well-documented. nih.gov Studies on the metabolite profiles of different endophytic fungi frequently report the presence of common fatty acids like stearic acid, oleic acid, palmitic acid, and linoleic acid. nih.gov Given that oxylipins are derivatives of polyunsaturated fatty acids such as linolenic acid, it is plausible that the biosynthetic machinery for producing compounds like this compound could exist within certain endophytic fungal species. The study of fungal metabolite profiles, often utilizing approaches like OSMAC (One Strain Many Compounds), continues to uncover novel compounds and biosynthetic capabilities. mdpi.comresearchgate.net

Biosynthesis and Enzymatic Pathways of 13 Oxooctadeca 9,11,15 Trienoic Acid

Precursor Substrate Utilization: Alpha-Linolenic Acid as a Key Origin

The primary precursor for the biosynthesis of 13-Oxooctadeca-9,11,15-trienoic acid is alpha-linolenic acid (α-LeA or ALA). researchgate.netmdpi.com ALA is an 18-carbon omega-3 polyunsaturated fatty acid that is essential in many biological systems, including plants. researchgate.netmdpi.com The biosynthetic pathway is initiated when lipases release ALA from plant membranes, making it available for subsequent enzymatic oxygenation. researchgate.net This pathway, often referred to as the lipoxygenase (LOX) pathway, is a major route for the metabolism of polyunsaturated fatty acids into a diverse family of oxygenated metabolites known as oxylipins. researchgate.netplos.org The availability and mobilization of ALA are critical upstream events that regulate the production of this compound and other related compounds. researchgate.net

Lipoxygenase-Mediated Oxygenation

The central step in the biosynthesis is the introduction of molecular oxygen into the alpha-linolenic acid backbone, a reaction catalyzed by lipoxygenase (LOX) enzymes. researchgate.netplos.org

Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the oxygenation of polyunsaturated fatty acids with a cis,cis-1,4-pentadiene structure. geneticagraria.it Plant LOX enzymes are classified based on their positional specificity of oxygen insertion on the fatty acid chain, primarily as 9-LOX or 13-LOX. researchgate.netmdpi.com The formation of the 13-oxo derivative originates from the action of 13-LOX enzymes. plos.orgresearchgate.net

Soybean (Glycine max): Soybeans are a rich source of LOX enzymes and contain multiple isozymes. mdpi.comnih.gov Several soybean leaf lipoxygenases have been identified as (13S)-lipoxygenases, which specifically catalyze the formation of 13-hydroperoxy derivatives from both free and esterified fatty acids. nih.gov LOX-1 from soybean, in particular, is a 13-S-specific lipoxygenase used for the synthesis of 13-hydroperoxides from linoleic and linolenic acid. mdpi.com

Tomato (Solanum lycopersicum): Tomato fruits contain a family of at least five LOX genes, with individual isoforms being differentially regulated during ripening. geneticagraria.it Both 9-LOX and 13-LOX activities are present, catalyzing the synthesis of different hydroperoxide precursors for various oxylipin signaling molecules. mdpi.com The 13-LOX pathway in tomato utilizes alpha-linolenic acid to produce compounds that are precursors to jasmonic acid and other related molecules. researchgate.netresearchgate.net

| Organism | LOX Isoform Type | Substrate | Primary Product |

|---|---|---|---|

| Soybean (Glycine max) | 13-LOX (e.g., LOX-1) | Alpha-Linolenic Acid | 13(S)-Hydroperoxyoctadeca-9,11,15-trienoic Acid (13-HPOTE) |

| Tomato (Solanum lycopersicum) | 13-LOX | Alpha-Linolenic Acid | 13(S)-Hydroperoxyoctadeca-9,11,15-trienoic Acid (13-HPOTE) |

| Tomato (Solanum lycopersicum) | 9-LOX | Alpha-Linolenic Acid | 9-Hydroperoxyoctadecatrienoic Acid (9-HPOTE) |

The direct product of the 13-lipoxygenase-catalyzed reaction on alpha-linolenic acid is (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid, commonly known as 13-HPOTE or 13(S)-HPOTrE. nih.govebi.ac.uknih.govnih.gov This molecule is the key hydroperoxide intermediate in this specific biosynthetic pathway. researchgate.netebi.ac.uk It serves as a branching point, acting as the substrate for several different enzymes that lead to a wide array of bioactive oxylipins. researchgate.netebi.ac.uk

The hydroperoxide intermediate, 13-HPOTE, is highly reactive and is rapidly metabolized into more stable compounds. researchgate.net The conversion to the corresponding keto derivative, this compound, can occur through different enzymatic routes. One major pathway involves the enzyme hydroperoxide lyase (HPL). nih.gov This enzyme catalyzes the cleavage of the fatty acid hydroperoxide. nih.gov In soybean cotyledons, a homolytic hydroperoxide lyase has been shown to act on 13-hydroperoxylinolenic acid to form a 13-oxo acid. nih.gov Another potential pathway involves a two-step process: first, the reduction of the hydroperoxy group of 13-HPOTE to a hydroxyl group, forming 13-hydroxyoctadecatrienoic acid (13-HOTrE), followed by the dehydrogenation of the hydroxyl group to a ketone by a hydroxy fatty acid dehydrogenase. nih.govnih.govmdpi.com

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| Lipase | Membrane Lipids | Alpha-Linolenic Acid | Releases precursor fatty acid |

| 13-Lipoxygenase (13-LOX) | Alpha-Linolenic Acid | 13-HPOTE | Catalyzes stereospecific oxygenation |

| Hydroperoxide Lyase (HPL) | 13-HPOTE | This compound | Cleaves the hydroperoxide to form the keto derivative |

| Hydroxy fatty acid dehydrogenase | 13-HOTrE (from 13-HPOTE) | This compound | Oxidizes the intermediate alcohol to a ketone |

Alternative or Complementary Biosynthetic Mechanisms

While the direct conversion of the hydroperoxide is a primary route, alternative pathways involving different intermediates have been proposed.

An alternative mechanism involves the transformation of the initial hydroperoxide into an unstable epoxy intermediate. nih.gov The enzyme hydroperoxide dehydrase (a type of allene (B1206475) oxide synthase) can convert 13-HPOTE into an unstable allene oxide, specifically 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid. nih.gov This highly reactive allene oxide can then undergo further transformations. nih.govrsc.org It can be converted enzymatically or non-enzymatically into various products, including α-ketols and γ-ketols, through isomerization and cyclization processes. nih.govrsc.org The formation of these keto-hydroxy derivatives from an allene epoxide intermediate provides a plausible alternative route for the generation of keto-functionalized fatty acids like this compound. rsc.org

Radical-Mediated Formation within Lipid Peroxidation Contexts

Beyond controlled enzymatic synthesis, this compound can be generated through non-enzymatic, radical-mediated pathways, particularly in the context of lipid peroxidation. This process involves a free-radical chain reaction that oxidizes polyunsaturated fatty acids like α-linolenic acid (ALA), the precursor to this compound. mdpi.comwikipedia.org This formation route is significant in biological systems experiencing oxidative stress.

The initiation of lipid peroxidation begins with the abstraction of a hydrogen atom from a methylene (B1212753) group of ALA by a reactive oxygen species (ROS). This event forms a lipid radical, which then rapidly reacts with molecular oxygen to yield a lipid peroxyl radical. This peroxyl radical can subsequently abstract a hydrogen atom from an adjacent fatty acid molecule, propagating a chain reaction and forming a lipid hydroperoxide. mdpi.com In the case of ALA, this process can lead to the formation of 13(S)-hydroperoxyoctadecatrienoic acid (13-HpOTrE), a key intermediate. mdpi.comnih.gov

The decomposition of the formed lipid hydroperoxides is a critical step that can be significantly accelerated by the presence of transition metals, particularly iron. researchgate.netnih.gov Through Fenton-like reactions, ferrous iron (Fe²⁺) can react with the hydroperoxide (LOOH) to generate a highly reactive alkoxyl radical (LO•). mdpi.comfrontiersin.org

Fe²⁺ + LOOH → Fe³⁺ + OH⁻ + LO•

Conversely, ferric iron (Fe³⁺) can react with the hydroperoxide to produce a peroxyl radical (LOO•), regenerating the ferrous iron that can participate in further reactions. nih.govfrontiersin.org

Fe³⁺ + LOOH → Fe²⁺ + H⁺ + LOO•

The resulting alkoxyl radical is a pivotal intermediate. It can be reduced to form the corresponding alcohol, 13-hydroxyoctadeca-9,11,15-trienoic acid (13-HOTrE). nih.gov Within the highly oxidative environment characteristic of lipid peroxidation, this hydroxy derivative can be further oxidized to the final keto compound, this compound. mdpi.com This entire cascade, driven by free radicals and facilitated by redox-active metals, represents a significant non-enzymatic pathway for the generation of this bioactive lipid molecule.

Table 1: Key Stages in the Radical-Mediated Formation of this compound

| Stage | Description | Key Reactants | Primary Product(s) |

|---|---|---|---|

| Initiation | Abstraction of a hydrogen atom from α-linolenic acid by a reactive oxygen species (ROS). | α-Linolenic acid, ROS | Lipid radical (L•) |

| Propagation | The lipid radical reacts with molecular oxygen, and the resulting peroxyl radical abstracts a hydrogen from another lipid molecule. | L•, O₂, α-Linolenic acid | Lipid peroxyl radical (LOO•), 13-Hydroperoxyoctadecatrienoic acid (13-HpOTrE) |

| Hydroperoxide Decomposition | Reaction of 13-HpOTrE with transition metals (e.g., Fe²⁺) to generate further radical species. mdpi.comresearchgate.net | 13-HpOTrE, Fe²⁺/Fe³⁺ | Alkoxyl radical (LO•), Peroxyl radical (LOO•) |

| Intermediate Formation | Reduction of the alkoxyl radical to a hydroxy intermediate. | Alkoxyl radical (LO•) | 13-Hydroxyoctadeca-9,11,15-trienoic acid (13-HOTrE) |

| Final Oxidation | Oxidation of the hydroxy intermediate to the final keto compound within the oxidative environment. mdpi.com | 13-HOTrE | This compound |

Biological Roles and Molecular Mechanisms of Action

Role in Plant Biology and Stress Responses

13-Oxooctadeca-9,11,15-trienoic acid is a member of the oxylipin family, a group of oxidized fatty acid derivatives that are vital to plant physiology. researchgate.net These compounds are instrumental as signaling molecules, particularly in response to environmental stressors and physical damage. researchgate.net

Oxylipins, including compounds structurally related to this compound, are recognized as key signal molecules that trigger the expression of defense-related genes in plants. researchgate.net When a plant experiences stress, such as from herbivores or pathogens, a signaling cascade is initiated. This pathway involves the rapid synthesis of oxylipins, which then act to regulate a large number of genes responsible for mounting a defense. frontiersin.org This can include the production of antinutrients, such as protease inhibitors, that hinder the digestion of plant proteins by insects. frontiersin.org The signaling role of these molecules is a fundamental component of the plant's innate immune system. researchgate.netfrontiersin.org

This compound is situated within the octadecanoid pathway, the metabolic route responsible for producing jasmonates. nih.govresearchgate.net The biosynthesis of jasmonic acid (JA) and its precursor, 12-oxophytodienoic acid (OPDA), begins with the oxygenation of α-linolenic acid by the enzyme 13-lipoxygenase (13-LOX). nih.govresearchgate.net This initial step forms 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT). researchgate.netresearchgate.net

This hydroperoxide intermediate is a critical branching point. It can be further metabolized by the sequential action of allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) to produce OPDA, which is then converted to JA in the peroxisomes. researchgate.netnih.gov Alternatively, the hydroperoxide can serve as a precursor for the formation of other oxylipins, including keto-fatty acids like this compound. researchgate.net Therefore, it holds a key position as an intermediate product in the broader pathway of stress metabolite production. researchgate.netresearchgate.net

| Enzyme | Substrate | Product | Cellular Location |

|---|---|---|---|

| 13-Lipoxygenase (13-LOX) | α-Linolenic acid | 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT) | Plastid |

| Allene oxide synthase (AOS) | 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT) | 12,13(S)-epoxy-octadecatrienoic acid | Plastid |

| Allene oxide cyclase (AOC) | 12,13(S)-epoxy-octadecatrienoic acid | 12-oxophytodienoic acid (OPDA) | Plastid |

In response to physical damage, plants rapidly synthesize a variety of stress metabolites, including 13-oxo-octadecatrienoic acids. researchgate.net The accumulation of jasmonates and their precursors is a hallmark of the wound response. nih.gov Research has shown that upon wounding or elicitation with yeast cell wall preparations, the levels of OPDA, a closely related compound, can exceed those of jasmonic acid by three- to five-fold in several plant species. nih.gov This highlights the importance of these upstream oxylipins in the immediate defense signaling following injury. The synthesis of this compound from linolenic acid is a component of this complex oxylipin response observed in wounded plant tissues. researchgate.net

Mammalian Cellular Signaling and Metabolic Regulation

Beyond its role in plant biology, this compound (also referred to as 13-oxo-OTA in some studies) has been identified as a signaling molecule in mammalian cells, where it influences metabolic regulation through the activation of nuclear receptors. nih.govresearchgate.net This compound has been found in extracts of tomato, Mandarin orange, and bitter gourd. nih.gov

Research has demonstrated that this compound functions as an agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govresearchgate.net PPARγ is a ligand-activated transcription factor that plays a central role in adipogenesis (the formation of fat cells) and the regulation of glucose metabolism. nih.govmdpi.com Activation of PPARγ is a key mechanism for improving insulin (B600854) sensitivity. nih.gov By binding to and activating PPARγ, this compound can initiate a cascade of downstream genetic events that influence cellular differentiation and metabolic processes. nih.govresearchgate.net

Upon activating PPARγ, this compound has been shown to induce the messenger RNA (mRNA) expression of PPARγ target genes within adipocytes. nih.gov This activation promotes the differentiation of pre-adipocytes into mature adipocytes. nih.govresearchgate.net Furthermore, studies have shown that this process leads to the secretion of adiponectin, a hormone that helps regulate glucose levels and fatty acid breakdown, and stimulates glucose uptake in adipocytes. nih.gov This positions this compound as a food-derived compound with a potential role in managing glucose metabolism disorders through its action on PPARγ. nih.govresearchgate.net

| Action | Mechanism | Observed Outcome | Reference |

|---|---|---|---|

| PPARγ Activation | Acts as a direct agonist for the PPARγ receptor. | Initiation of downstream signaling. | nih.govresearchgate.net |

| Induction of Target Genes | Promotes transcription of genes regulated by PPARγ. | Increased mRNA expression of target genes. | nih.gov |

| Promotion of Adipogenesis | Induces the differentiation of pre-adipocytes. | Increased number of mature adipocytes. | nih.govresearchgate.net |

| Metabolic Regulation | Stimulates adiponectin secretion and glucose uptake. | Enhanced glucose metabolism in adipocytes. | nih.gov |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation.

Promotion of Adipogenesis

Studies have demonstrated that this compound promotes adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. nih.gov This action is mediated through its ability to activate PPARγ. nih.govresearchgate.net Upon activation, PPARγ initiates the transcription of target genes that are essential for adipocyte differentiation. nih.gov This finding establishes the compound as a food-derived molecule that can induce the development of fat cells. nih.gov

Stimulation of Adiponectin Secretion

In addition to promoting the formation of adipocytes, this compound has been shown to induce the secretion of adiponectin from these cells. nih.govresearchgate.net Adiponectin is a crucial hormone secreted by adipose tissue that plays a significant role in regulating glucose levels and fatty acid breakdown. The stimulation of its secretion by this compound highlights the compound's influence on metabolic signaling. researchgate.net

Modulation of Glucose Uptake in Adipocytes

A key biological role of this compound is its ability to stimulate glucose uptake in adipocytes. nih.govresearchgate.net This effect is also linked to its activation of PPARγ, a receptor known to enhance insulin sensitivity. nih.gov By promoting the uptake of glucose into fat cells, the compound contributes to the regulation of glucose metabolism. nih.govresearchgate.net

Table 1: Effects of this compound on Adipocyte Function

| Biological Process | Mechanism of Action | Outcome | Reference |

|---|---|---|---|

| Adipogenesis | Activation of PPARγ | Promotes differentiation of pre-adipocytes into mature adipocytes. | nih.govresearchgate.net |

| Adiponectin Secretion | PPARγ-mediated gene expression | Induces the secretion of the hormone adiponectin from adipocytes. | nih.govresearchgate.net |

| Glucose Uptake | Activation of PPARγ | Stimulates the uptake of glucose into adipocytes. | nih.govresearchgate.net |

Engagement with Inflammatory Signaling Pathways (by analogy with closely related oxylipins like 13-KODE)

The anti-inflammatory activities of this compound can be inferred by examining the mechanisms of structurally similar oxylipins, such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE). mdpi.comnih.gov Studies on 13-KODE reveal a multi-faceted approach to modulating inflammatory responses through its interaction with several key signaling pathways. mdpi.com

Modulation of Nuclear Factor Kappa B (NF-κB) Pathway

By analogy with 13-KODE, it is proposed that this compound can modulate the Nuclear Factor Kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammatory gene expression. nih.gov Research shows that 13-KODE inhibits the lipopolysaccharide (LPS)-induced nuclear translocation of the NF-κB p65 subunit in macrophages. nih.govresearchgate.net This inhibition prevents NF-κB from activating the transcription of pro-inflammatory genes. nih.gov Specifically, 13-KODE was found to reduce the levels of nuclear p65 and prevent the degradation of its inhibitor, IκB-α, in the cytosol. nih.gov

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. mdpi.com It is suggested that this compound may inhibit this pathway, similar to 13-KODE. Studies on 13-KODE demonstrate its ability to suppress the LPS-induced phosphorylation of key MAPK proteins, including p-ERK, p-p38, and p-JNK in macrophages. mdpi.com By inhibiting the activation of these kinases, the compound effectively blocks downstream inflammatory signaling. mdpi.com

Activation of Nrf2/Heme Oxygenase-1 (HO-1) Signaling

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound is predicted to activate protective antioxidant pathways, a mechanism observed with 13-KODE. mdpi.comnih.gov 13-KODE has been shown to significantly increase the expression of Nuclear factor erythroid-2 like 2 (Nrf2) and Heme oxygenase 1 (HO-1). mdpi.com The Nrf2/HO-1 signaling axis is a major cellular defense mechanism against oxidative stress. nih.govfrontiersin.org Activation of this pathway leads to the production of antioxidant enzymes that protect cells from inflammatory damage. mdpi.comnih.gov

Table 2: Anti-inflammatory Mechanisms of the Analogous Compound 13-KODE

| Signaling Pathway | Effect of 13-KODE | Molecular Outcome | Reference |

|---|---|---|---|

| NF-κB Pathway | Inhibition | Suppresses nuclear translocation of NF-κB p65 subunit. | mdpi.comnih.gov |

| MAPK Pathway | Inhibition | Blocks phosphorylation of ERK, p38, and JNK proteins. | mdpi.com |

| Nrf2/HO-1 Pathway | Activation | Increases expression of Nrf2 and HO-1 proteins. | mdpi.comnih.gov |

Influence on Cellular Proliferation and Apoptosis (by analogy with related oxylipins)

While direct studies on this compound are specific, the broader class of oxylipins, to which it belongs, is known to exert significant control over cell proliferation, differentiation, and apoptosis (programmed cell death). mdpi.com The biological activities of these molecules are often dependent on their specific structure, including the positioning of double bonds and functional groups.

Research on the closely related compound, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE or 13-KODE), provides compelling insights. Studies have demonstrated that 13-Oxo-ODE can suppress the proliferation of breast cancer stem cells (BCSCs) and promote their apoptosis. nih.gov In one study, treatment with 13-Oxo-ODE led to a decrease in the subpopulation of specific cancer stem cell markers (CD44high/CD24low) and a reduction in the expression of the c-Myc gene, a key regulator of cancer cell proliferation and survival. nih.gov Furthermore, at a concentration of 200 μM, this related oxylipin was found to inhibit the proliferation of murine macrophage cells by 42%. nih.gov

Another related group of oxylipins, the hydroxyoctadecadienoic acids (HODEs), also displays differential effects on cell fate. For instance, the 13(S)-HODE enantiomer has been shown to decrease cell growth and induce apoptosis in a colorectal cancer cell line, an effect mediated through the peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov In contrast, its counterpart, 13(R)-HODE, was found to promote cell growth. nih.gov These findings underscore the nuanced and stereospecific influence that oxylipins can have on cellular life cycles. Given the structural similarities, it is plausible that this compound also participates in these critical regulatory pathways, potentially acting as a signaling molecule that influences the balance between cell survival and death.

| Compound | Cell Line/Model | Observed Effect | Key Findings | Reference |

|---|---|---|---|---|

| 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Breast Cancer Stem Cells (BCSCs) | Suppressed proliferation, Increased apoptosis | Down-regulated c-Myc gene expression. | nih.gov |

| 13-Oxo-9Z,11E-octadecadienoic acid (13-KODE) | Murine Macrophage Cells (RAW 264.7) | Inhibited proliferation | 42% inhibition at 200 μM concentration. | nih.gov |

| 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) | Colorectal Cancer Cells (Caco-2) | Decreased cell growth, Induced apoptosis | Action mediated by PPARγ. | nih.gov |

| 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) | Colorectal Cancer Cells (Caco-2) | Increased cell growth | Activated ERK and CREB signaling pathways. | nih.gov |

Participation in Oxidative Processes and Lipid Peroxidation Dynamics

This compound is intrinsically linked to oxidative processes, beginning with its formation. It is a product derived from the oxidation of α-linolenic acid. The biosynthesis involves the enzymatic action of 13-Lipoxygenase (13-LOX), which catalyzes the formation of the hydroperoxide precursor, 13-S-hydroperoxyoctadeca-9,11,15-trienoic acid (13-HPOT). nih.gov This hydroperoxide is a primary product of lipid peroxidation, a process that can be both a normal metabolic function and a source of cellular damage when unregulated. nih.gov

The related compound 13-KODE exhibits notable antioxidant properties. It has been shown to protect cells from oxidative stress by scavenging free radicals. In studies using lipopolysaccharide (LPS)-stimulated macrophages, a model for inflammation-induced oxidative stress, 13-KODE significantly reduced the production of reactive oxygen species (ROS). mdpi.com The mechanism for this antioxidant activity involves the activation of the Nrf2/HO-1 signaling pathway. mdpi.com By increasing the expression of nuclear factor erythroid-2 like 2 (Nfe2I2) and heme oxygenase 1 (HO-1), 13-KODE enhances the cell's endogenous antioxidant defenses. mdpi.com

This dual role, being a product of lipid peroxidation while also potentially contributing to antioxidant responses, highlights the complex involvement of oxylipins in maintaining cellular redox homeostasis. The balance between the generation of such compounds through oxidative processes and their subsequent actions on cellular signaling pathways is a critical aspect of their biological function.

| Compound / Process | Biological Context | Mechanism / Role | Reference |

|---|---|---|---|

| 13-S-hydroperoxyoctadeca-9,11,15-trienoic acid (13-HPOT) | Biosynthesis | Primary peroxidation product of α-linolenic acid; precursor to this compound. | nih.gov |

| 13-Oxo-9Z,11E-octadecadienoic acid (13-KODE) | Inflammation Model (LPS-stimulated macrophages) | Reduced production of Reactive Oxygen Species (ROS). | mdpi.com |

| 13-Oxo-9Z,11E-octadecadienoic acid (13-KODE) | Antioxidant Response | Increased expression of Nfe2I2 and HO-1, key components of the antioxidant defense system. | mdpi.com |

| 13-Oxo-9Z,11E-octadecadienoic acid (13-KODE) | General Antioxidant Activity | Demonstrated ability to scavenge free radicals. |

Metabolism and Enzymatic Interconversions

Pathways of Biotransformation and Degradation

The biosynthesis of 13-Oxooctadeca-9,11,15-trienoic acid originates from α-linolenic acid through a series of enzymatic steps. The primary pathway involves the action of lipoxygenase and hydroperoxide lyase.

Biosynthesis Pathway:

Oxygenation: The process begins with the oxygenation of α-linolenic acid, catalyzed by 13-lipoxygenase (13-LOX). This reaction introduces a hydroperoxy group and results in the formation of (9Z,11E,15Z,13S)‐13‐hydroperoxy‐9,11,15‐octadecatrienoic acid (13(S)-HPOT). oup.com

Cleavage: The intermediate, 13(S)-HPOT, is then cleaved by the enzyme hydroperoxide lyase (HPL). This cleavage reaction yields this compound.

Degradation Pathway: While specific degradation pathways for this compound are not extensively detailed, the metabolism of structurally related oxylipins suggests that mitochondrial β-oxidation is a primary route for catabolism and clearance. This process facilitates the removal of oxylipins to regulate their levels, particularly during inflammatory responses. For instance, 13(S)-HODE, a related hydroxy fatty acid, is known to be metabolized by peroxisome-dependent β-oxidation into chain-shortened products, which may represent a pathway for inactivation and disposal. wikipedia.org

Enzymes Catalyzing Interconversions

Several key enzymes are involved in the synthesis and interconversion of this compound and its related metabolites.

| Enzyme | Function | Related Compound(s) |

| 13-Lipoxygenase (13-LOX) | Catalyzes the initial dioxygenation of α-linolenic acid to form 13(S)-HPOT. oup.com | α-linolenic acid, 13(S)-HPOT |

| Hydroperoxide Lyase (HPL) | A cytochrome P450 enzyme (CYP74B subfamily) that cleaves 13(S)-HPOT to form this compound. nih.gov | 13(S)-HPOT |

| Hydroxy Fatty Acid Dehydrogenase | Converts hydroxy fatty acids to their corresponding oxo fatty acids. For example, it oxidizes 13-hydroxyoctadecadienoic acid (13-HODE) to 13-oxo-octadecadienoic acid (13-KODE). mdpi.comnih.gov | 13-hydroxyoctadecadienoic acid |

| Cytochrome P450 (CYP) Enzymes | A large family of enzymes involved in oxylipin metabolism. pnas.orgmdpi.com Allene (B1206475) oxide synthase (AOS), a member of the CYP74A subfamily, converts 13(S)-HPOT to an unstable epoxide, diverting it towards a different branch of the oxylipin pathway. oup.comnih.gov | Polyunsaturated fatty acids, 13(S)-HPOT, Epoxyeicosatrienoic acids (EETs) |

Hydroxy Fatty Acid Dehydrogenase: This class of enzymes facilitates the conversion between hydroxy and oxo fatty acids. For the related C18 fatty acid, 13-hydroxyoctadecadienoic acid (13-HODE), an NAD+-dependent dehydrogenase oxidizes it to its keto derivative, 13-oxo-octadecadienoic acid. wikipedia.orgmdpi.comnih.gov A similar enzymatic activity is presumed for the interconversion of 13-hydroxyoctadeca-9,11,15-trienoic acid and this compound.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily plays a crucial role in the metabolism of polyunsaturated fatty acids, generating a wide variety of oxylipins. pnas.orgmdpi.comnih.gov Specifically, hydroperoxide lyase (HPL) and allene oxide synthase (AOS) are plant-specific cytochrome P450s (CYP74 family) that utilize fatty acid hydroperoxides as substrates. nih.gov While HPL directs 13-HPOT towards the production of compounds like this compound, AOS commits it to a different metabolic fate, leading to the formation of jasmonic acid and related cyclopentenones. oup.comnih.gov

Interrelationships with Other Oxylipin Metabolites

This compound is part of a complex metabolic network of oxylipins. Its precursor, 13(S)-HPOT, serves as a critical branch point in the oxylipin pathway. oup.com

Hydroxy Fatty Acids: 13(S)-HPOT can be reduced by peroxidases to form the corresponding hydroxy fatty acid, (9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid (13(S)-HOTrE). nih.govnih.gov The interconversion between the hydroxy (13-HOTrE) and keto (13-oxo-OTA) forms is catalyzed by hydroxy fatty acid dehydrogenases. nih.govkyoto-u.ac.jp MOLT-4 lymphocytes have been shown to metabolize the related 13-hydroxy-9,11-octadecadienoic acid via β-oxidation into shorter-chain hydroxy fatty acids, such as 11-hydroxy-7,9-hexadecadienoic acid and 9-hydroxy-5,7-tetradecadienoic acid. nih.gov

Epoxy Alcohols and Other Epoxides: Alternatively, 13(S)-HPOT can be metabolized by the enzyme allene oxide synthase (AOS). oup.com AOS converts 13(S)-HPOT into an unstable allene oxide, 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid (12,13-EOT). oup.comnih.govebi.ac.uk This epoxide is a key intermediate in the biosynthesis of other bioactive compounds, such as jasmonic acid in plants. oup.com In the absence of subsequent enzymes, this epoxide can undergo spontaneous hydrolysis to form α- and γ-ketols. nih.gov

This metabolic branching highlights the central role of 13(S)-HPOT in generating a diverse suite of oxylipin signaling molecules, with this compound being a product of the hydroperoxide lyase branch.

| Precursor/Metabolite | Chemical Name | Relationship to this compound |

| α-linolenic acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | Initial substrate for biosynthesis. oup.com |

| 13(S)-HPOT | (9Z,11E,15Z,13S)‐13‐hydroperoxy‐9,11,15‐octadecatrienoic acid | Immediate precursor. oup.comnih.gov |

| 13(S)-HOTrE | (9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid | Reduced (hydroxyl) form. nih.gov |

| 12,13-EOT | 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid | Alternative metabolite from 13(S)-HPOT via AOS. oup.comnih.gov |

| 13-HODE | 13-hydroxyoctadecadienoic acid | Structurally related hydroxy fatty acid. wikipedia.org |

| 13-KODE | 13-oxo-octadecadienoic acid | Structurally related keto fatty acid. nih.gov |

Methodologies for Academic Research and Analysis of 13 Oxooctadeca 9,11,15 Trienoic Acid

Isolation and Purification Techniques from Biological Matrices

The initial step in studying 13-oxo-OTA often involves its extraction and purification from natural sources. This compound has been identified in various plant tissues, including tomato (Solanum lycopersicum), Mandarin orange (Citrus reticulata), and bitter gourd (Momordica charantia). nih.gov The isolation process typically begins with the homogenization of the biological matrix in an organic solvent, such as methanol, to extract a broad range of metabolites. nih.gov

Subsequent purification steps are designed to separate 13-oxo-OTA from other co-extracted compounds. A common strategy involves liquid-liquid extraction, for instance, with ethyl acetate, to partition the compounds based on their polarity. nih.gov This is often followed by chromatographic techniques to achieve higher purity. The specific methods can vary depending on the source material and the desired purity of the final product.

Advanced Spectroscopic and Mass Spectrometric Elucidation Methods (e.g., LC-HR/MS, TOF-MS/MS, NMR)

Once isolated, the definitive identification of 13-oxo-OTA requires advanced analytical techniques. Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of the molecule. nih.gov Techniques like electrospray ionization (ESI)-mass spectrometry can establish the molecular weight, for instance, by observing quasi-molecular ion peaks such as [M+H]+ and [M-H]-. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both identification and quantification. mdpi.com For related oxylipins, quadrupole time-of-flight mass spectrometry (Q-TOFMS) has been utilized to obtain high-resolution mass data and fragmentation patterns, which are essential for structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise chemical structure, including the stereochemistry of the double bonds. nih.govmdpi.com For instance, 1H NMR and 13C NMR spectra provide detailed information about the connectivity of atoms within the molecule. The coupling constants observed in the proton NMR spectrum can establish the cis and trans geometries of the double bonds. mdpi.com

Below is a table summarizing the key analytical methods used for the structural elucidation of 13-oxo-OTA and related compounds.

| Analytical Technique | Information Provided | Reference Example |

| LC-MS/MS | Molecular weight, fragmentation pattern, and quantification. | Used for the determination of linoleic acid oxides in various samples. mdpi.com |

| Q-TOFMS | High-resolution mass data for accurate mass determination and elemental composition. | Applied to the identification and profiling of oxidized linoleic acid metabolites in rat plasma. nih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Detailed structural information, including the connectivity of atoms and stereochemistry of double bonds. | Used to identify the purified antioxidant from Salicornia herbacea as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid. nih.govmdpi.com |

In Vitro and Ex Vivo Model Systems for Biological Activity Assessment

To understand the biological functions of 13-oxo-OTA, researchers employ various in vitro and ex vivo models that mimic physiological conditions.

Adipocyte cell lines, such as 3T3-L1 cells, are frequently used to study the effects of 13-oxo-OTA on adipogenesis and glucose metabolism. nih.govresearchgate.net These cells can be differentiated into mature adipocytes, providing a model to investigate processes like glucose uptake and adiponectin secretion. nih.gov

Macrophage cell lines, for example, RAW 264.7 cells, are utilized to examine the anti-inflammatory properties of related oxo-octadecadienoic acids. nih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, allowing researchers to assess the compound's ability to modulate the production of inflammatory mediators. nih.gov

To delve into the molecular mechanisms of action, gene expression analysis is a critical tool. Following treatment of cell cultures with 13-oxo-OTA, changes in the mRNA levels of specific target genes can be measured. This is often accomplished using quantitative real-time polymerase chain reaction (qRT-PCR). For example, studies have shown that 13-oxo-OTA can induce the mRNA expression of PPARγ target genes in adipocytes, which is indicative of its role in regulating adipogenesis. nih.gov

Receptor activation assays are employed to determine if 13-oxo-OTA directly interacts with and activates specific cellular receptors. Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key nuclear receptor involved in adipogenesis and glucose metabolism. nih.govresearchgate.net Studies have demonstrated that 13-oxo-OTA can activate PPARγ, suggesting that this is a primary mechanism through which it exerts its biological effects in adipocytes. nih.govresearchgate.net Luciferase reporter assays are a common method used to quantify the activation of such receptors. plos.org

The table below summarizes the findings from in vitro studies on 13-oxo-OTA.

| Cell Model | Biological Effect | Mechanism |

| 3T3-L1 Adipocytes | Promotes differentiation, stimulates glucose uptake, induces adiponectin secretion. nih.gov | Activates PPARγ and induces the expression of its target genes. nih.gov |

| RAW 264.7 Macrophages | A related compound, 13-KODE, exhibits anti-inflammatory effects. nih.gov | Inhibition of NF-κB and MAPK signaling pathways, and activation of Nrf2/HO-1 signaling. nih.gov |

Quantitative Analytical Methods in Biological Samples (e.g., plant extracts, cell lysates)

Accurate quantification of 13-oxo-OTA in complex biological matrices like plant extracts and cell lysates is essential for understanding its distribution and concentration-dependent effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity. mdpi.comnih.gov This technique allows for the detection and quantification of the compound even at very low concentrations. For instance, targeted quantitative analysis of eicosanoids, a class of molecules that includes 13-oxo-OTA, is routinely performed using LC-MS/MS. nih.gov The development of robust and validated analytical methods is crucial for obtaining reliable quantitative data in biological studies.

Future Research Directions and Unexplored Academic Avenues

Elucidating Additional Specific Molecular Targets and Comprehensive Signaling Network Interactions

Current research has identified Peroxisome Proliferator-Activated Receptor gamma (PPARγ) as a molecular target for 13-oxo-OTA, particularly the (9Z,11E,15Z) isomer, which has been shown to activate PPARγ in adipocytes, promoting their differentiation and enhancing glucose uptake. researchgate.netnih.gov The dienoic analogue, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), has been identified as an agonist of PPARα. nih.govresearchgate.net However, the full spectrum of molecular targets for 13-oxo-OTA is likely much broader.

Future investigations should prioritize the identification of other nuclear receptors and cellular proteins that directly interact with 13-oxo-OTA. Given that other fatty acid derivatives bind to a range of nuclear receptors, including Retinoid X Receptors (RXRs) and Liver X Receptors (LXRs), it is plausible that 13-oxo-OTA may also modulate these pathways. nih.govnih.govresearchgate.net Techniques such as affinity chromatography with a 13-oxo-OTA-linked matrix followed by mass spectrometry could identify novel binding partners in various cell types. Furthermore, studies have shown that 13-oxo-ODE can form adducts with protein-derived thiols, suggesting a mechanism of action that involves covalent modification of proteins. nih.gov

A comprehensive understanding of the signaling network downstream of 13-oxo-OTA is also required. For the related compound 13-KODE, anti-inflammatory effects have been attributed to the inhibition of NF-κB and MAPK signaling pathways, as well as the activation of the Nrf2/HO-1 pathway. nih.gov Transcriptomic and proteomic profiling of cells treated with 13-oxo-OTA would provide an unbiased view of the modulated cellular processes and signaling cascades. mdpi.comnih.gov This would allow for the construction of a detailed signaling map, revealing how 13-oxo-OTA integrates with pathways controlling inflammation, metabolism, and cell proliferation.

Table 1: Potential Molecular Targets and Signaling Pathways for Future Investigation

| Category | Potential Target/Pathway | Rationale |

| Nuclear Receptors | Retinoid X Receptor (RXR), Liver X Receptor (LXR), Farnesoid X Receptor (FXR) | Other fatty acid derivatives are known ligands for these receptors, which play key roles in metabolism and inflammation. nih.govresearchgate.netpsu.edu |

| Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX) | As an oxylipin, 13-oxo-OTA may feedback to regulate the enzymes involved in its own and other lipid mediator biosynthesis. |

| Signaling Pathways | AMP-activated protein kinase (AMPK), mTOR signaling | These are central regulators of cellular energy status and metabolism, which could be influenced by a lipid mediator like 13-oxo-OTA. |

| Protein Modification | Covalent adduction to cysteine residues | The electrophilic nature of the α,β-unsaturated ketone suggests reactivity towards nucleophilic amino acid residues, potentially altering protein function. nih.gov |

Detailed Analysis of Stereoisomers and Their Differential Biological Activities

13-Oxooctadeca-9,11,15-trienoic acid can exist as multiple stereoisomers due to the geometry of its double bonds (E/Z) and potential chirality at the C-13 position if the keto group were to be reduced. The biological activity of lipid mediators is often highly dependent on their specific stereochemistry. Currently, the majority of research has focused on the (9Z,11E,15Z) isomer of 13-oxo-OTA or has not specified the stereochemistry of the compound used. researchgate.netnih.gov

A critical area for future research is the stereospecific synthesis of all possible isomers of 13-oxo-OTA and a systematic evaluation of their biological activities. This would involve comparing their binding affinities for known targets like PPARγ and assessing their efficacy in cellular and in vivo models. It is highly probable that different isomers will exhibit distinct potencies and even opposing biological effects. Understanding these structure-activity relationships is fundamental to deciphering the precise physiological roles of endogenously produced 13-oxo-OTA and for the potential development of isomer-specific therapeutic agents. The analytical challenge of separating and quantifying these isomers in biological samples will also need to be addressed, likely through advanced chromatographic and mass spectrometric techniques. taylorfrancis.com

Investigating Environmental and Developmental Influences on Biosynthesis and Accumulation (e.g., altitude, microbial interactions)

The biosynthesis of 13-oxo-OTA originates from the oxidation of α-linolenic acid, a pathway that is highly active in plants in response to various stimuli. frontiersin.orgfrontiersin.org Plant oxylipins, including jasmonates and related compounds, are key signaling molecules in responses to both biotic and abiotic stress. frontiersin.orgfrontiersin.orgfrontiersin.org However, the specific environmental and developmental cues that regulate the production and accumulation of 13-oxo-OTA are largely unknown.

Future research should explore how factors such as altitude, temperature, water availability, and UV radiation affect the expression of enzymes in the 13-oxo-OTA biosynthetic pathway in plants. Studies on medicinal plants have shown that altitude can significantly alter the metabolic profile, including the content of fatty acids and their derivatives. nih.govmdpi.comccsenet.orgnih.gov

Furthermore, the role of microbial interactions in modulating 13-oxo-OTA levels is a promising and unexplored avenue. Plants and their associated microbes engage in complex chemical communication, and microbial elicitors are known to induce plant defense responses, including the production of oxylipins. taylorfrancis.comnih.gov Investigating how different soil and endophytic microbes influence the biosynthesis of 13-oxo-OTA could reveal novel ecological roles for this compound and potentially lead to new strategies for enhancing plant resilience. This could involve metabolomic profiling of plants under different microbial colonization conditions and identifying the specific microbial signals that trigger 13-oxo-OTA production. researchgate.netresearchgate.net

Table 2: Potential Environmental and Developmental Influences on 13-oxo-OTA Biosynthesis

| Factor | Potential Effect | Research Approach |

| Altitude | Altered enzyme expression due to changes in temperature, UV radiation, and oxygen levels. | Comparative metabolomics of plants grown at different elevations. nih.govmdpi.com |

| Microbial Interactions | Induction of biosynthetic pathways by microbial elicitors or hormones. | Co-culture experiments with beneficial or pathogenic microbes followed by oxylipin profiling. nih.gov |

| Abiotic Stress | Upregulation of the oxylipin pathway as a general stress response. | Controlled experiments exposing plants to drought, salinity, or temperature stress. |

| Developmental Stage | Changes in lipid metabolism and signaling during different growth phases (e.g., germination, flowering). | Analysis of 13-oxo-OTA levels in different plant tissues throughout the life cycle. |

Deeper Exploration of Interplay with Other Lipid Mediators and Broader Metabolic Networks

A key future research direction is to investigate the crosstalk between 13-oxo-OTA and other lipid mediator pathways. For instance, does 13-oxo-OTA modulate the activity of cyclooxygenases or lipoxygenases, thereby altering the production of prostaglandins, leukotrienes, and other eicosanoids? nih.govresearchgate.net In plants, there is extensive crosstalk between different branches of the oxylipin pathway, such as the jasmonate signaling cascade. mdpi.comresearchgate.netjipb.net Elucidating similar interactions in mammalian systems is crucial.

Q & A

Basic: What enzymatic pathways are involved in the biosynthesis of 13-oxooctadeca-9,11,15-trienoic acid?

Methodological Answer:

this compound (13-oxo-ODA) is synthesized via the α-linolenic acid (α-LeA) oxidation pathway. Key enzymes include:

- 13-Lipoxygenase (13-LOX) : Catalyzes the dioxygenation of α-LeA to form 13-S-hydroperoxyoctadeca-9,11,15-trienoic acid (13-HPOT) .

- Hydroperoxide lyase (HPL) : Cleaves 13-HPOT to generate 13-oxo-ODA, alongside other oxylipins like 13-oxotrideca-9,11-dienoic acid (13-OTA) .

- Non-enzymatic degradation : Iron-porphyrin catalysts (e.g., tetraphenylporphyrin-Fe(III)) can oxidize 13-HPOT to 13-oxo-ODA in vitro, producing epoxyaryl ethers as side products .

Experimental Validation : Use Arabidopsis mutants or enzyme inhibitors (e.g., LOX inhibitors) to track intermediate accumulation via LC-HR/MS .

Basic: What analytical techniques are recommended for detecting and quantifying 13-oxo-ODA in plant tissues?

Methodological Answer:

- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR/MS) :

- Stability Considerations : Store samples at -80°C with antioxidants (e.g., 2,4,6-tri-tert-butylphenol) to prevent hydroperoxide degradation .

Validation : Compare retention times and fragmentation patterns with synthetic standards .

Basic: How does 13-oxo-ODA contribute to plant defense mechanisms?

Methodological Answer:

13-oxo-ODA is implicated in:

- Pathogen Response : Induces defense metabolites (e.g., sakuranetin, serotonin) in rice infected with Bipolaris oryzae .

- Jasmonate Pathway : Precursor to 12-oxophytodienoic acid (12-OPDA), which activates jasmonate signaling for insect herbivory resistance .

Experimental Design : Apply exogenous 13-oxo-ODA to mutant plants (e.g., LOX-deficient lines) and quantify defense markers via transcriptomics/metabolomics .

Advanced: What experimental challenges arise in synthesizing and stabilizing 13-oxo-ODA?

Methodological Answer:

- Synthesis Challenges :

- Stability Issues :

Advanced: How do contradictory findings about 13-oxo-ODA’s biological roles arise across studies?

Methodological Answer:

- Context-Dependent Activity :

- In macrophages, 13-oxo-ODA suppresses NF-κB and MAPK pathways, showing anti-inflammatory effects .

- In cancer cells, it downregulates c-Myc, reducing stemness but may promote apoptosis in other contexts .

- Species-Specific Metabolism : Glutathione transferases (GSTs) in mammals conjugate 13-oxo-ODA, altering its bioavailability compared to plants .

Resolution : Use tissue-specific knockout models (e.g., GST-null mice) and cross-validate with isotopic tracing .

Advanced: What methodologies elucidate interactions between 13-oxo-ODA and redox signaling networks?

Methodological Answer:

- ROS Scavenging Assays : Measure H₂O₂ levels in plant tissues treated with 13-oxo-ODA using fluorescent probes (e.g., H2DCFDA) .

- Nrf2/HO-1 Pathway Analysis : In murine macrophages, quantify nuclear Nrf2 translocation via immunofluorescence and HO-1 expression via qPCR .

- Cross-Talk with ABA/JA : Co-apply 13-oxo-ODA with ABA/JA inhibitors (e.g., nordihydroguaiaretic acid) and monitor stress-responsive genes (e.g., PDF1.2) .

Advanced: How can researchers design experiments to study 13-oxo-ODA’s role in drought stress?

Methodological Answer:

- Omics Integration :

- Transcriptomics : Identify LOX, AOS, and HPL gene expression in drought-stressed Lolium multiflorum .

- Metabolomics : Quantify 13-oxo-ODA and related oxylipins (e.g., traumatic acid) via UPLC-QTOF-MS .

- Functional Validation : Apply 13-oxo-ODA to drought-sensitive genotypes and measure stomatal conductance (porometry) and ROS scavenging enzyme activity (e.g., catalase) .

Advanced: What mechanisms govern 13-oxo-ODA’s detoxification in mammalian systems?

Methodological Answer:

- Glutathione Conjugation : GSTs catalyze the formation of 13-oxo-ODA-GSH conjugates, which are exported via ATP-binding cassette transporters (e.g., MRP1) .

- Inhibition Studies : Use GST inhibitors (e.g., ethacrynic acid) to block conjugation and assess cytotoxicity via MTT assays .

Model Systems : HT-29 cell lines transfected with GST isoforms (e.g., GSTA1-1) and membrane vesicle assays for export kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.